molecular formula C15H12F2N2O4 B14800566 Methyl (Z)-3-(4-((E)-3,5-difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)acrylate

Methyl (Z)-3-(4-((E)-3,5-difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)acrylate

Cat. No.: B14800566
M. Wt: 322.26 g/mol
InChI Key: LXQQJPJEYBZZSO-UHFFFAOYSA-N
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Description

Methyl (Z)-3-(4-((E)-3,5-difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)acrylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzylidene group, difluoro substituents, and an imidazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Z)-3-(4-((E)-3,5-difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)acrylate typically involves multiple steps, including the formation of the imidazole ring, introduction of the benzylidene group, and esterification. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-3-(4-((E)-3,5-difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups in the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated compounds.

Scientific Research Applications

Methyl (Z)-3-(4-((E)-3,5-difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)acrylate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.

    Industry: It may be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which Methyl (Z)-3-(4-((E)-3,5-difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)acrylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoro and hydroxyl groups may play a crucial role in binding to these targets, while the imidazole ring could facilitate specific interactions with biological molecules. Pathways involved in its mechanism of action may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (Z)-3-(4-((E)-3,5-difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)acrylate is unique due to its combination of functional groups and structural features. The presence of difluoro and hydroxyl groups, along with the imidazole ring, distinguishes it from other similar compounds and may confer unique properties and reactivity.

Properties

Molecular Formula

C15H12F2N2O4

Molecular Weight

322.26 g/mol

IUPAC Name

methyl 3-[4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-1-methyl-5-oxoimidazol-2-yl]prop-2-enoate

InChI

InChI=1S/C15H12F2N2O4/c1-19-12(3-4-13(20)23-2)18-11(15(19)22)7-8-5-9(16)14(21)10(17)6-8/h3-7,21H,1-2H3

InChI Key

LXQQJPJEYBZZSO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=CC2=CC(=C(C(=C2)F)O)F)C1=O)C=CC(=O)OC

Origin of Product

United States

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